molecular formula C6H6INO2 B15213678 1-(4-Iodo-3-methylisoxazol-5-yl)ethanone

1-(4-Iodo-3-methylisoxazol-5-yl)ethanone

Cat. No.: B15213678
M. Wt: 251.02 g/mol
InChI Key: FPGLQWKKRCFTTB-UHFFFAOYSA-N
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Description

1-(4-Iodo-3-methylisoxazol-5-yl)ethanone (CAS CBD0025) is an organic intermediate featuring an isoxazole ring substituted with iodine at position 4, a methyl group at position 3, and an ethanone moiety at position 5 . Its molecular formula is C₆H₆INO₂, with a molecular weight of 251.03 g/mol (calculated).

Properties

Molecular Formula

C6H6INO2

Molecular Weight

251.02 g/mol

IUPAC Name

1-(4-iodo-3-methyl-1,2-oxazol-5-yl)ethanone

InChI

InChI=1S/C6H6INO2/c1-3-5(7)6(4(2)9)10-8-3/h1-2H3

InChI Key

FPGLQWKKRCFTTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1I)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Iodo-3-methylisoxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. This method avoids the use of highly toxic reagents such as sodium cyanide and sodium azide, making it a safer and more efficient route for industrial production .

Chemical Reactions Analysis

1-(4-Iodo-3-methylisoxazol-5-yl)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Iodo-3-methylisoxazol-5-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-3-methylisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of the iodo group and the isoxazole ring allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the isoxazole ring, influencing molecular weight, polarity, and reactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
1-(4-Iodo-3-methylisoxazol-5-yl)ethanone C₆H₆INO₂ 251.03 4-Iodo, 3-methyl CBD0025
1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone C₁₀H₈N₂O₂ 188.18 3-Pyridin-4-yl 1267001-51-3
1-[3-(4-Fluorophenyl)-5-methyl-4-isoxazolyl]ethanone C₁₂H₁₀FNO₂ 219.00 4-Fluorophenyl, 5-methyl 169814-55-5
1-(4-Chloro-2-imino-benzothiazol-3-yl)-2-phenoxy-ethanone C₁₅H₁₁ClN₂O₂S 318.78 Benzothiazole, chloro, phenoxy 883792-40-3

Key Observations :

  • The iodine substituent in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like the pyridine derivative .

Stability and Reactivity

  • Iodo vs. Chloro Substituents : Iodine’s larger atomic radius may increase steric hindrance but improve leaving-group ability in substitution reactions compared to chlorine .
  • Methyl vs. Fluorophenyl Groups : Methyl groups enhance metabolic stability, while fluorophenyl moieties improve membrane permeability .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Iodo-3-methylisoxazol-5-yl)ethanone in laboratory settings?

Methodological Answer: The compound is typically synthesized via acetylation of a pre-functionalized isoxazole intermediate. A common approach involves:

  • Step 1 : Iodination of 3-methylisoxazole derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .
  • Step 2 : Acetylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone moiety. Reaction progress is monitored via TLC (silica gel, hexane:ethyl acetate 7:3) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures yields high-purity product .

Q. How can researchers characterize the purity and structural identity of 1-(4-Iodo-3-methylisoxazol-5-yl)ethanone post-synthesis?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 2.4 (s, 3H, CH₃), 2.6 (s, 3H, isoxazole-CH₃), and 6.8–7.1 (isoxazole-H) confirm substitution patterns .
    • ¹³C NMR : Carbonyl resonance at ~200 ppm and iodinated carbon at ~90 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 265.9 (calculated for C₆H₇INO₂: 265.95) .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ .

Q. What computational approaches are employed to predict the electronic properties and reactivity of 1-(4-Iodo-3-methylisoxazol-5-yl)ethanone?

Methodological Answer: Density Functional Theory (DFT) with basis sets like 6-31G(d,p) or LANL2DZ (for iodine) is used to:

  • Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
  • Simulate IR and UV-Vis spectra for comparison with experimental data .
  • Analyze charge distribution using Mulliken or Natural Population Analysis (NPA) to identify reactive centers .

Q. Key Computational Parameters :

SoftwareBasis SetProperty AnalyzedValidation Method
Gaussian 096-31G(d,p)HOMO-LUMO, IRExperimental NMR/MS
ORCALANL2DZSpin density (for iodine)X-ray crystallography

Q. How can X-ray crystallography resolve molecular geometry, and what software refines structural data for this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction is performed on crystals grown via slow evaporation (solvent: ethanol).
  • Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL (for small molecules) or OLEX2 integrates charge-flipping algorithms for structure solution .
  • Key Metrics : Bond lengths (C-I: ~2.10 Å), angles (isoxazole ring: ~108°), and torsional parameters validate stereoelectronic effects .

Q. Example Refinement Table :

ParameterValue
R-factor< 0.05
C-I Bond Length2.12 Å
Isoxazole Ring Angle107.5°

Q. What strategies address contradictions between spectroscopic data and computational predictions?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with gauge-including atomic orbital (GIAO) calculations in DFT .
  • Alternative Techniques : Use X-ray crystallography to resolve ambiguities in substituent positioning .
  • Error Analysis : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR peaks or basis set limitations in DFT .

Case Study : A mismatch in predicted vs. observed C=O IR stretches may arise from anharmonicity effects not captured in harmonic DFT calculations. Experimental FTIR with variable-temperature studies can resolve this .

Q. What safety protocols are recommended given limited toxicity data for this compound?

Methodological Answer:

  • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation/contact (per ).
  • Risk Assessment : Apply read-across models using structurally similar iodinated isoxazoles.
  • Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri assays for preliminary ecotoxicological profiling .

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